Cytotoxic Potency Relative to Structural Analogs in the Same Patent Series
Direct quantitative data for Anticancer agent 219 are not publicly available in peer-reviewed literature or vendor technical datasheets. However, structurally related compounds from the identical WO2023030364 patent series provide critical comparative context. Anticancer agent 215 (1) demonstrates IC50 values of 5.2 nM in MCF-7 breast cancer cells and 8.2 nM in MDA-MB-231 triple-negative breast cancer cells [1]. Anticancer agent 217 (35B) exhibits IC50 values of 6.2 nM in MCF-7 cells and 7.1 nM in MDA-MB-231 cells under identical assay conditions . Anticancer agent 216 (34A) shows IC50 values of 9.6 nM in MCF-7 cells and 11.6 nM in MDA-MB-231 cells . In contrast, the parent compound camptothecin displays an IC50 of 679 nM against purified topoisomerase I [2]. Notably, none of these potency data points have been published for Anticancer agent 219; any cytotoxic activity claims for this specific compound remain unverified. The 19,19-difluoro substitution unique to agent 219 distinguishes it structurally from agents 215, 216, and 217, which lack this E-ring modification, but the functional consequences of this substitution on cellular potency, target engagement, or lactone stability have not been reported [3].
| Evidence Dimension | Cytotoxic potency (IC50) in breast cancer cell lines |
|---|---|
| Target Compound Data | Not reported in publicly available sources |
| Comparator Or Baseline | Anticancer agent 215: MCF-7 IC50 = 5.2 nM, MDA-MB-231 IC50 = 8.2 nM; Anticancer agent 217: MCF-7 IC50 = 6.2 nM, MDA-MB-231 IC50 = 7.1 nM; Anticancer agent 216: MCF-7 IC50 = 9.6 nM, MDA-MB-231 IC50 = 11.6 nM; Parent camptothecin: Topo I IC50 = 679 nM |
| Quantified Difference | Data not available for target compound |
| Conditions | MCF-7 and MDA-MB-231 cell lines (assay duration and methodology unspecified for agents 215-217); purified topoisomerase I enzyme assay for camptothecin |
Why This Matters
Users must recognize that procurement of Anticancer agent 219 is currently unsupported by any published potency data; researchers requiring verified cytotoxic activity should consider agents 215, 217, or 216, for which IC50 values are documented.
- [1] PeptideDB. Anticancer agent 215 product database entry. CAS 2916404-93-6. View Source
- [2] MedChemExpress. Camptothecin (CPT) product information. Catalog No. HY-16560. View Source
- [3] Zhang, F., et al. Camptothecin compound, preparation method therefor and use thereof. Patent WO2023030364A1, March 9, 2023. View Source
